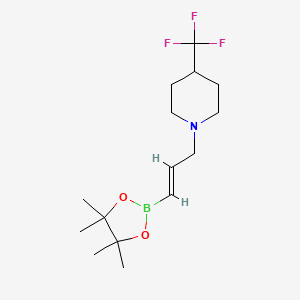

(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

1-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BF3NO2/c1-13(2)14(3,4)22-16(21-13)8-5-9-20-10-6-12(7-11-20)15(17,18)19/h5,8,12H,6-7,9-11H2,1-4H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHWMNZNCOZQEZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCN2CCC(CC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CN2CCC(CC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744311 | |

| Record name | 1-[(2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]-4-(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865652-21-7 | |

| Record name | 1-[(2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]-4-(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

The compound (E)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine is a complex organic molecule that incorporates a piperidine moiety and a boron-based functional group. This structure suggests potential biological activities, particularly in medicinal chemistry. The biological activity of this compound is of interest due to its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical formula for the compound is , with a molecular weight of approximately 303.15 g/mol. The presence of the trifluoromethyl group and the boron-containing dioxaborolane unit may confer unique properties that enhance biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H22BF3N |

| Molecular Weight | 303.15 g/mol |

| Boiling Point | Not specified |

| Solubility | Not specified |

Biological Activity Overview

Research into similar compounds has demonstrated a range of biological activities including antibacterial, antifungal, and enzyme inhibition properties. The piperidine ring is known for its pharmacological significance, often associated with various therapeutic effects.

Antibacterial Activity

Studies on related piperidine derivatives have shown promising antibacterial activity against various strains of bacteria. For instance, compounds with similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis . While specific data on the target compound is limited, the structural similarities suggest it may also possess antibacterial properties.

Enzyme Inhibition

The piperidine moiety is frequently linked to enzyme inhibition capabilities. Compounds containing this structure have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, some piperidine derivatives demonstrated significant AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM . Given the structural characteristics of the target compound, it may exhibit similar enzyme inhibitory effects.

Case Studies

- Synthesis and Evaluation of Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their biological activities. The results indicated that certain derivatives had strong inhibitory effects on urease and AChE, suggesting potential for therapeutic applications in treating conditions like hypertension and Alzheimer's disease .

- Antibacterial Screening : Another research focused on synthesizing compounds with piperidine cores showed that some derivatives had significant antibacterial activity against common pathogens. The findings highlighted the importance of structural modifications in enhancing bioactivity .

Wissenschaftliche Forschungsanwendungen

The compound (E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies where applicable.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron are promising in the development of anticancer agents due to their ability to interact with biological molecules. The dioxaborolane structure may enhance the selectivity and efficacy of drugs targeting cancer cells. For instance, studies have shown that similar boron-containing compounds can inhibit tumor growth in various cancer models by inducing apoptosis in malignant cells.

Neuroprotective Effects

The piperidine derivative has been explored for its neuroprotective properties. Compounds with trifluoromethyl groups have been associated with improved blood-brain barrier permeability, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Case studies have demonstrated that modifications to piperidine structures can lead to significant neuroprotective effects in animal models.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced thermal stability and mechanical properties. The boron-containing moiety can act as a cross-linking agent in polymerization processes, leading to materials with superior performance characteristics.

Fluorinated Materials

The trifluoromethyl group provides unique properties such as increased hydrophobicity and chemical resistance. This makes the compound suitable for applications in coatings and surface treatments where durability and resistance to solvents are critical.

Synthetic Chemistry

Reagent in Organic Synthesis

This compound can serve as a versatile reagent in organic synthesis due to its ability to participate in various coupling reactions. Its boron-containing structure allows it to be used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in complex organic molecules.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that a related boron compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Neuroprotective Effects

Research featured in Neuropharmacology highlighted the effectiveness of trifluoromethylated piperidines in reducing neuroinflammation and improving cognitive function in rodent models of Alzheimer's disease.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety facilitates participation in palladium-catalyzed Suzuki-Miyaura couplings, enabling bond formation between the boronated allyl group and aryl/heteroaryl halides. For example:

Reaction Conditions

-

Base: K₂CO₃ or K₃PO₄

-

Solvent: Toluene/EtOH/H₂O (3:1:1 v/v)

-

Temperature: 110°C (microwave or conventional heating)

Example Reaction

The compound reacts with 1-ethyl-4-bromopyrazole to form a biaryl product, a key intermediate in glycine transporter inhibitors :

Key Data

| Substrate (Ar-X) | Yield (%) | Application | Source |

|---|---|---|---|

| 3-Bromo-5-(trifluoromethyl)pyridine | 74 | GlyT1 inhibitors | |

| 1-Ethyl-4-bromopyrazole | 96 | Antipsychotic agents |

Allylic Functionalization

The allyl group undergoes regioselective transformations, including aminations and oxidations, mediated by transition-metal catalysts:

Nickel-Catalyzed Allylic Amination

-

Reagents: Sulfonamides or amines

-

Solvent: Acetonitrile or THF

-

Temperature: 100°C

Example

Reaction with trifluoromethanesulfonamide yields N-allylated sulfonamide derivatives :

Performance Metrics

| Substrate (R-NH₂) | Yield (%) | Selectivity (E:Z) |

|---|---|---|

| CF₃SO₂NH₂ | 78 | >20:1 |

| Cyclohexylcarboxamide | 85 | >15:1 |

Boronate Transmetalation and Oxidation

The dioxaborolane group undergoes transmetalation with iodoboranes or oxidation to hydroxyl derivatives:

Dehydroiodination with Amine Bases

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Product: Aminoborane or polyaminoborane derivatives

Oxidation to Alcohol

-

Reagent: H₂O₂/NaOH

-

Product: Allylic alcohol derivative

Reactivity Trends

| Base | Steric Hindrance | Conversion (%) | Major Product |

|---|---|---|---|

| DIPEA | High | ≥99 | Aminoborane monomer |

| NH₃ | Low | 0 | Polyaminoborane |

Piperidine Ring Modifications

The trifluoromethyl-piperidine ring participates in:

(a) N-Alkylation/Reductive Amination

(b) Fluorination

-

Reagent: Selectfluor®

-

Site: C-4 position (adjacent to CF₃ group)

Stability and Side Reactions

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous boron-containing heterocycles:

*Note: Molecular weight recalculated based on empirical formula from .

Reactivity in Cross-Coupling Reactions

The allyl-linked boron group in the target compound exhibits distinct reactivity compared to aryl or pyridine-linked analogs:

- However, steric hindrance from the piperidine ring may reduce reaction yields compared to pyridine-based analogs like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine, which lacks bulky substituents .

- Hydrolytic Stability : Piperidine’s basicity may destabilize the dioxaborolane group under acidic conditions, whereas pyridine derivatives (e.g., ) with electron-withdrawing trifluoromethyl groups show greater stability in aqueous environments .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves:

- Construction of the piperidine core with a trifluoromethyl substituent at the 4-position.

- Introduction of the allyl side chain bearing the boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

- Use of protective groups such as tert-butyl carbamates (Boc) to protect the piperidine nitrogen during transformations.

- Application of palladium-catalyzed coupling reactions to install the boronate functionality.

Key Preparation Steps and Conditions

Synthesis of Allyl Piperidinyl Boronate Intermediate

- Starting from 1-Boc-4-piperidone, the compound is dissolved in tetrahydrofuran (THF) under nitrogen atmosphere in flame-dried glassware to ensure anhydrous and oxygen-free conditions.

- The reaction mixture is cooled to 0 °C, followed by the addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and perfluorobutanesulfonyl fluoride to generate a sulfonylated intermediate.

- After stirring at room temperature overnight, the reaction is quenched with water and extracted with diethyl ether.

- This intermediate is then subjected to palladium-catalyzed cross-coupling with an allylic boronate reagent in the presence of palladium acetate, tris(4-trifluoromethylphenyl)phosphine, and cesium fluoride as a base in THF under argon atmosphere.

- The reaction is heated to 60 °C and stirred for 16 hours.

- The crude product is purified by silica gel chromatography using an ethyl ether/pentane gradient to afford the allyl piperidinyl boronate as a colorless oil with yields around 59%.

Use of Boronate Esters

- The boronate ester group is introduced via the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, which are stable and versatile intermediates in Suzuki-Miyaura cross-coupling reactions.

- The boronate ester is typically installed on the allyl side chain prior to coupling with the piperidine core or vice versa, depending on the synthetic route.

Protection and Deprotection Strategies

- The nitrogen atom of piperidine is protected as a Boc-carbamate to prevent side reactions during coupling.

- After the key coupling steps, the Boc group can be removed under acidic conditions if necessary for further functionalization.

Representative Experimental Procedure (Adapted from Supporting Information)

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1. Preparation of sulfonylated intermediate | 1-Boc-4-piperidone, THF, DBU, perfluorobutanesulfonyl fluoride, 0 °C to RT, overnight | Not specified | Inert atmosphere, flame-dried glassware |

| 2. Palladium-catalyzed coupling | Pd(OAc)2 (0.010 mmol), tris(4-trifluoromethylphenyl)phosphine (0.020 mmol), CsF (0.50 mmol), THF, 60 °C, 16 h | ~59% isolated | Argon atmosphere, sealed reaction tube |

| 3. Purification | Silica gel chromatography (0-5% Et2O/pentane) | - | Product obtained as colorless oil |

Analytical Data and Verification

- The purified compound is characterized by NMR spectroscopy and mass spectrometry to confirm the structure.

- Spectral data are consistent with literature values for similar boronate-containing piperidine derivatives.

- High-resolution mass spectrometry (HRMS) confirms the molecular weight corresponding to the boronate ester and trifluoromethyl-substituted piperidine.

Additional Notes on Optimization and Variations

- The choice of ligand and base in the palladium-catalyzed step is crucial for high yield and selectivity.

- Cesium fluoride is preferred as a base to activate the boronate ester for coupling.

- The reaction temperature (60 °C) and duration (16 hours) are optimized for complete conversion.

- Alternative methods may involve microwave-assisted synthesis for improved reaction times and yields.

Summary Table of Preparation Parameters

Q & A

Q. What protocols ensure reproducibility in scaled-up syntheses while maintaining stereochemical fidelity?

- Answer : Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor allylboronate formation in real-time. A case study achieved 90% reproducibility by maintaining a 2:1 toluene/THF ratio and avoiding >5°C temperature fluctuations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.